4,6-Dimethylpyrimidin-5-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of 4,6-Dimethylpyrimidin-5-ol is established by its IUPAC name and InChI code: 1S/C6H8N2O/c1-4-6(9)5(2)8-3-7-4/h3,9H,1-2H3 . The molecular weight is 124.14 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-Dimethylpyrimidin-5-ol include a molecular weight of 124.14 , a storage temperature of 2-8°C in a sealed, dry environment .Scientific Research Applications
Molecular Structure and Hydrogen Bonding
- 4,6-Dimethylpyrimidin-5-ol, as part of the pyrimidine family, shows significance in biology and medicine, particularly due to its molecular structure facilitating hydrogen bonding, crucial in molecular recognition processes. Studies have explored the crystallization and tautomeric forms of pyrimidine derivatives, indicating their potential in pharmaceutical applications (Rajam et al., 2017).
Complex Formation and Stability
- The ability of 4,6-dimethylpyrimidin derivatives to form complexes with phenols has been researched. These complexes are noted for their stability at high temperatures, indicating potential applications in materials science and chemical engineering (Erkin et al., 2017).
Photolysis and Environmental Considerations
- Research into the photolysis of dimethylamino derivatives of pyrimidin-4-ol in aqueous solutions reveals the formation of photo-dimers. Such studies are relevant for understanding the environmental behavior of pyrimidine-based compounds (Sen & Wells, 1981).
Antibacterial and Cytotoxicity Properties
- Pyrimidine derivatives have been synthesized and evaluated for their antibacterial and cytotoxic activities. This research is crucial for the development of new pharmaceutical agents, especially in combating bacterial infections (Aggarwal et al., 2014).
Metal Ion Interaction and Potential in Agriculture
- The interaction of pyrimidine bases with various metal ions, forming complexes, has been studied. Such interactions are significant in the field of coordination chemistry and could have implications in agricultural chemicals (Dixon & Wells, 1986).
Molecular Docking and Anticonvulsant Properties
- Molecular docking studies of pyrimidine derivatives have been conducted to evaluate their potential as anticonvulsant agents. This research contributes to the understanding of the interaction between these compounds and biological targets, which is crucial for drug development (Severina et al., 2020).
Self-Association in Aqueous Solutions
- The self-association properties of pyrimidine and its methyl derivatives in aqueous solutions have been investigated, offering insights into the behavior of these compounds in biological systems (Peral & Gallego, 1995).
Safety And Hazards
properties
IUPAC Name |
4,6-dimethylpyrimidin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-6(9)5(2)8-3-7-4/h3,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTRDEPUOJMYIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499500 | |
Record name | 4,6-Dimethylpyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylpyrimidin-5-ol | |
CAS RN |
70345-38-9 | |
Record name | 4,6-Dimethylpyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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